4-Chloro-1-(2-cyclopentylethyl)-1H-pyrazol-3-amine
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Overview
Description
4-Chloro-1-(2-cyclopentylethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C10H16ClN3 and a molecular weight of 213.71 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-cyclopentylethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-3-nitropyrazole with 2-cyclopentylethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-cyclopentylethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
4-Chloro-1-(2-cyclopentylethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-cyclopentylethyl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(2-cyclohexylethyl)-1H-pyrazol-3-amine
- 4-Chloro-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine
- 4-Chloro-1-(2-cyclobutylethyl)-1H-pyrazol-3-amine
Uniqueness
4-Chloro-1-(2-cyclopentylethyl)-1H-pyrazol-3-amine stands out due to its specific cyclopentyl group, which imparts unique steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C10H16ClN3 |
---|---|
Molecular Weight |
213.71 g/mol |
IUPAC Name |
4-chloro-1-(2-cyclopentylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H16ClN3/c11-9-7-14(13-10(9)12)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H2,12,13) |
InChI Key |
GGEDBFHDCJAONO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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